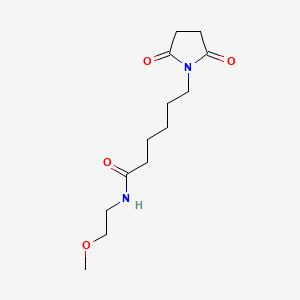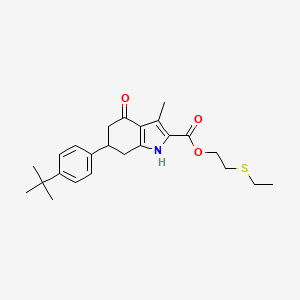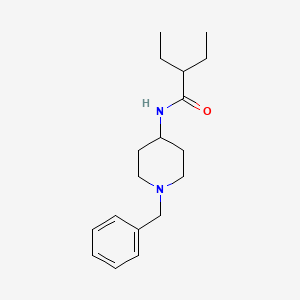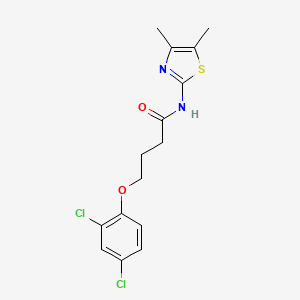
6-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyethyl)hexanamide
Overview
Description
6-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyethyl)hexanamide, commonly known as MK-677, is a selective agonist of the growth hormone secretagogue receptor. It is a non-peptide compound that stimulates the secretion of growth hormone and insulin-like growth factor-1 (IGF-1) in the body. MK-677 has gained attention in the scientific community due to its potential therapeutic applications and its ability to enhance muscle growth and improve bone density.
Mechanism of Action
MK-677 works by stimulating the secretion of growth hormone and 6-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyethyl)hexanamide in the body through the activation of the growth hormone secretagogue receptor. It mimics the action of ghrelin, a hormone that stimulates appetite and growth hormone secretion. MK-677 also inhibits the action of somatostatin, a hormone that suppresses growth hormone secretion.
Biochemical and Physiological Effects:
MK-677 has been shown to increase lean body mass, muscle strength, and bone density in clinical studies. It also improves sleep quality and reduces the risk of cardiovascular disease. MK-677 has been found to have minimal side effects and is generally well-tolerated in humans.
Advantages and Limitations for Lab Experiments
MK-677 has several advantages for use in laboratory experiments. It is a non-peptide compound that can be easily synthesized and purified. It has a long half-life, allowing for once-daily dosing. However, limitations include its high cost and the need for specialized equipment to measure growth hormone and 6-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyethyl)hexanamide levels.
Future Directions
Future research on MK-677 could focus on its potential therapeutic applications in other medical conditions such as Alzheimer's disease, traumatic brain injury, and chronic obstructive pulmonary disease. It could also be investigated for its effects on immune function and inflammation. Further studies could also explore the optimal dosing and duration of treatment with MK-677 for maximum therapeutic benefit.
Scientific Research Applications
MK-677 has been extensively studied for its potential therapeutic applications in various medical conditions such as growth hormone deficiency, muscle wasting, and osteoporosis. It has also been investigated for its anti-aging effects and its ability to improve cognitive function in elderly individuals.
properties
IUPAC Name |
6-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyethyl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-19-10-8-14-11(16)5-3-2-4-9-15-12(17)6-7-13(15)18/h2-10H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSSPGHYJZMBAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCCCCN1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-1-propylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4690449.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B4690453.png)

![3-bromo-5-(5-bromo-2-furyl)-N-(2,4-difluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4690456.png)


![4-butyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4690478.png)

![N-[4-(4-pyridinylmethyl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B4690514.png)
![2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4690522.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4690526.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B4690541.png)

![5,5'-[1,4-butanediylbis(thio)]bis(3-methyl-1H-1,2,4-triazole)](/img/structure/B4690550.png)